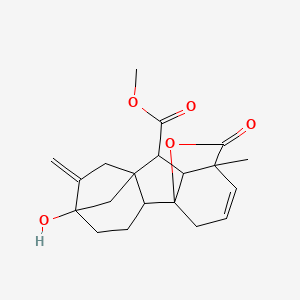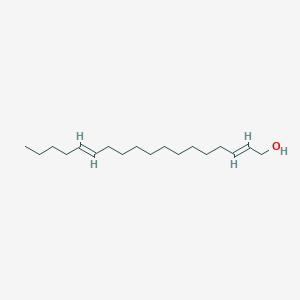![molecular formula C12H22N2O2 B12286111 Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1334146-53-0](/img/structure/B12286111.png)
Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The bicyclic structure provides rigidity and a defined spatial arrangement, which can be advantageous in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the formation of the bicyclic core followed by functional group modifications. One common method involves the [2 + 2] cycloaddition of suitable precursors under photochemical conditions . This method allows for the efficient construction of the bicyclic framework with high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve scalable photochemical reactors to ensure consistent yields and purity. The use of continuous flow photochemistry can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the bicyclic core or the functional groups attached to it, resulting in various reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amines or alcohols.
Scientific Research Applications
Chemistry: The rigid bicyclic structure of tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate makes it a valuable building block in organic synthesis. It can be used to construct complex molecules with defined stereochemistry.
Biology: In biological research, this compound can serve as a scaffold for the development of enzyme inhibitors or receptor ligands. Its unique structure allows for specific interactions with biological targets.
Medicine: The compound’s potential as a drug candidate is being explored due to its ability to interact with various molecular targets. It may be used in the development of treatments for neurological disorders or other diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials or as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows for precise binding to enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms and functional groups.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds contain nitrogen atoms in their rings and have different chemical properties and applications.
Uniqueness: Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific bicyclic framework and functional groups. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1334146-53-0 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-7(13)10-8-5-9(10)14(6-8)11(15)16-12(2,3)4/h7-10H,5-6,13H2,1-4H3 |
InChI Key |
JOEKPRNHOMRKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2CC1N(C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-pentylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12286028.png)
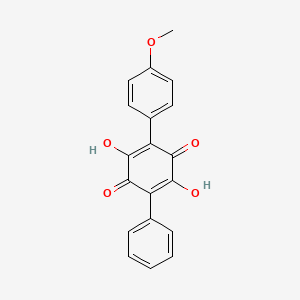
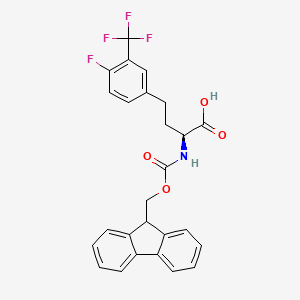
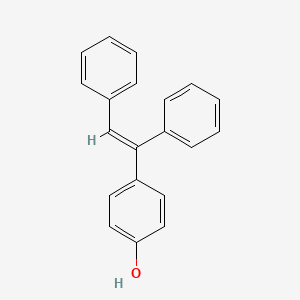

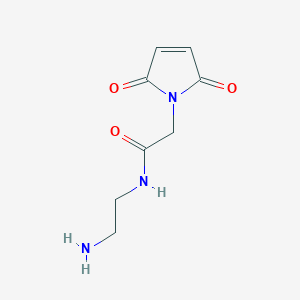
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)
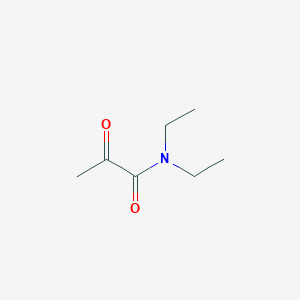
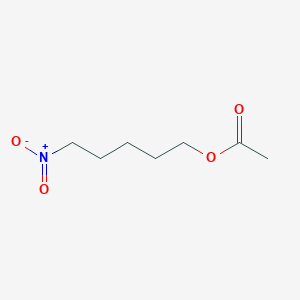
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
